methyl 4-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}carbamoyl)benzoate
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Overview
Description
methyl 4-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}carbamoyl)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}carbamoyl)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.
Attachment of the pyrazole ring to the phenyl group: This step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids.
Introduction of the carbamoyl group: This can be done by reacting the intermediate with isocyanates or carbamoyl chlorides.
Esterification: The final step involves esterifying the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
methyl 4-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nitrating mixture (HNO3 and H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
methyl 4-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}carbamoyl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamoyl group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target. The ester group can undergo hydrolysis, releasing the active form of the compound.
Comparison with Similar Compounds
Similar Compounds
methyl 4-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}carbamoyl)benzoate: shares similarities with other pyrazole-containing compounds, such as:
Uniqueness
- The unique combination of a pyrazole ring, a benzoate ester, and a carbamoyl group in this compound provides it with distinct chemical properties and potential applications that are not found in other similar compounds.
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-27-20(26)16-5-3-15(4-6-16)19(25)21-13-18(24)14-7-9-17(10-8-14)23-12-2-11-22-23/h2-12,18,24H,13H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWUGJBIWDYKEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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